

Foreword: The Strategic Value of a Privileged Scaffold

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Compound of Interest

Compound Name: 6-Methoxy-1H-indazol-5-amine

Cat. No.: B1450128

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In the landscape of modern drug discovery, certain molecular frameworks repeatedly emerge as cornerstones of successful therapeutic agents. The indazole core is one such "privileged scaffold," renowned for its versatile biological activity and its presence in numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide focuses on a specific, highly functionalized indazole derivative: **6-Methoxy-1H-indazol-5-amine**. While not an end-drug itself, this compound represents a critical building block, a strategic starting point for the synthesis of complex kinase inhibitors and other targeted therapies.[4][5][6] Its value lies in the precise arrangement of its functional groups—the nucleophilic 5-amino group and the modulating 6-methoxy group—which provide medicinal chemists with the exact tools needed for intricate molecular assembly. This document serves as a technical resource for researchers and drug development professionals, offering a deep dive into its chemical identity, characterization, synthetic utility, and safe handling.

Molecular Identity and Physicochemical Properties

6-Methoxy-1H-indazol-5-amine is a solid organic compound characterized by the fusion of a pyrazole ring and a benzene ring, further substituted with an amine and a methoxy group.

Caption: Chemical Structure of **6-Methoxy-1H-indazol-5-amine**

The key physicochemical properties are summarized below, providing essential data for reaction planning and analytical method development.

Property	Value	Source(s)
CAS Number	749223-61-8	[7] [8] [9]
Molecular Formula	C ₈ H ₉ N ₃ O	[7] [10] [11]
Molecular Weight	163.18 g/mol	[7] [10]
IUPAC Name	6-methoxy-1H-indazol-5-amine	[9] [12]
Canonical SMILES	<chem>COC1=CC2=C(C=NN2)C=C1N</chem>	[12]
InChI Key	GHEKVHASRAQCNU-UHFFFAOYSA-N	[12]
Density (Predicted)	1.344 g/cm ³	[7]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[7]

Spectroscopic Characterization: A Predictive Analysis

Definitive structural confirmation is paramount. While publicly available, dedicated spectra for this specific intermediate are scarce, we can predict the expected spectroscopic profile based on its functional groups and the extensive literature on analogous structures.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the aromatic system and the electronic effects of the amine and methoxy substituents.[\[16\]](#)

- Indazole N-H: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the N-H proton. Its broadness and position can be concentration-dependent.
- Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C4 and C7 positions.

- Amine (NH_2): A broad singlet in the range of 3.5-5.0 ppm. The addition of D_2O would cause this signal to disappear due to proton-deuterium exchange, a key confirmatory test.[\[16\]](#)
- Methoxy (OCH_3): A sharp singlet around 3.8-4.0 ppm, integrating to three protons.[\[17\]](#)

^{13}C NMR Spectroscopy

The carbon spectrum will reveal eight distinct signals for each carbon atom in the molecule.

- Aromatic Carbons: Signals will appear in the range of 90-150 ppm. The carbons directly attached to the nitrogen (C7a, C3a) and oxygen (C6) will be significantly affected.
- Methoxy Carbon: A signal around 55-60 ppm is characteristic of the methoxy group's carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.[\[16\]](#)

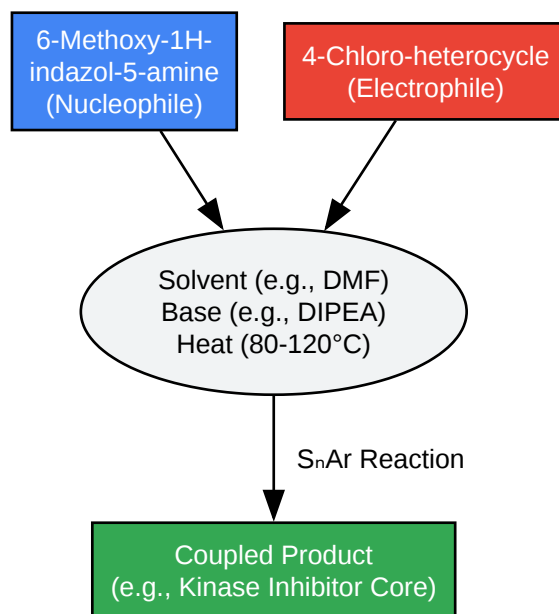
- N-H Stretching: Primary amines (NH_2) typically show two distinct bands in the 3300-3500 cm^{-1} region (symmetric and asymmetric stretching). A broader absorption from the indazole N-H is also expected in this region.[\[16\]](#)
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while the aliphatic C-H stretch from the methoxy group will be just below 3000 cm^{-1} .
- N-H Bending: A scissoring vibration for the primary amine is expected around 1550-1650 cm^{-1} .[\[16\]](#)
- C-O Stretching: A strong, characteristic absorption for the aryl ether linkage will be present in the 1200-1275 cm^{-1} region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and fragmentation patterns.

- Molecular Ion (M^+): A prominent peak at an m/z ratio of approximately 163.07, corresponding to the molecular formula $\text{C}_8\text{H}_9\text{N}_3\text{O}$.[\[11\]](#) The "Nitrogen Rule" applies here; a molecule with an

odd number of nitrogen atoms will have an odd nominal molecular mass.[16]



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